molecular formula C47H50F2N6O8 B13834659 oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate

oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13834659
M. Wt: 864.9 g/mol
InChI Key: PFLRLGPEWNZZAJ-UHFFFAOYSA-N
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Description

The compound “(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate” is a complex organic molecule that likely has applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structure suggests it may have multiple functional groups and stereocenters, which could contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule would typically involve multiple steps, including the formation of various rings and the introduction of functional groups. Common synthetic methods might include:

    Cyclization reactions: to form the bicyclic and spirocyclic structures.

    Protecting group strategies: to manage the reactivity of different functional groups during the synthesis.

    Coupling reactions: to link different parts of the molecule together.

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Flow chemistry: techniques to improve reaction efficiency.

    Catalysis: to enhance reaction rates and selectivity.

    Purification methods: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound could undergo various types of chemical reactions, including:

    Oxidation and reduction: reactions, depending on the functional groups present.

    Substitution reactions: at positions where leaving groups are available.

    Hydrolysis: of ester or amide bonds under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: like potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: and for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

The compound could have several scientific research applications, including:

    Medicinal chemistry: Potential use as a drug candidate or lead compound in the development of new pharmaceuticals.

    Biological studies: Investigation of its effects on biological systems, including potential therapeutic targets.

    Chemical biology: Use as a tool compound to study specific biochemical pathways or processes.

    Industrial applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. It could involve:

    Binding to a specific protein or enzyme: and modulating its activity.

    Interacting with cellular receptors: to trigger a biological response.

    Inhibiting or activating specific biochemical pathways: .

Comparison with Similar Compounds

Similar Compounds

    Other azabicyclo compounds: These might share similar structural features and biological activities.

    Fluorene derivatives: Compounds with similar fluorene moieties could have comparable properties.

    Imidazole-containing compounds: These might have similar mechanisms of action due to the presence of the imidazole ring.

Uniqueness

The uniqueness of the compound would lie in its specific combination of functional groups and stereochemistry, which could confer unique biological activities or chemical properties not found in other similar compounds.

Properties

IUPAC Name

tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48F2N6O4.C2H2O4/c1-42(2,3)56-40(54)52-23-44(15-16-44)21-36(52)38-48-22-35(51-38)26-9-13-30-29-12-8-24(18-31(29)45(46,47)32(30)19-26)25-10-14-33-34(20-25)50-39(49-33)37-27-7-11-28(17-27)53(37)41(55)57-43(4,5)6;3-1(4)2(5)6/h8-10,12-14,18-20,22,27-28,36-37H,7,11,15-17,21,23H2,1-6H3,(H,48,51)(H,49,50);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLRLGPEWNZZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H50F2N6O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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